Cobimetinib-d4 is classified as a dual threonine/tyrosine kinase inhibitor. It is derived from the compound known as GDC-0973 or XL518. The compound is synthesized for research purposes, particularly in studying the effects of MEK inhibitors on cancer cell proliferation and survival. It is commercially available through various chemical suppliers, including BenchChem and Cayman Chemical .
The synthesis of Cobimetinib-d4 involves several key steps:
Cobimetinib-d4 has a complex molecular structure characterized by the following:
The structure features an azetidine substructure linked to a piperidine ring, which contributes to its biological activity by targeting specific kinases in the MAPK pathway.
Cobimetinib-d4 primarily functions through its interactions with MEK1 and MEK2 kinases. The compound binds to an allosteric site adjacent to the ATP-binding pocket of MEK1, inhibiting its activity. This inhibition prevents the phosphorylation and activation of ERK, leading to reduced cellular proliferation and increased apoptosis in cancer cells. The binding involves several key interactions with amino acids in the catalytic loop of MEK1 .
The mechanism of action for Cobimetinib-d4 revolves around its ability to inhibit the MAPK/ERK signaling pathway:
Cobimetinib-d4 exhibits several notable physical and chemical properties:
These properties are crucial for its application in laboratory settings and clinical trials.
Cobimetinib-d4 is primarily utilized in scientific research to study:
Due to its specificity and potency as a MEK inhibitor, Cobimetinib-d4 plays a significant role in advancing cancer therapeutics research .
CAS No.: 122547-72-2
CAS No.: 19193-50-1
CAS No.:
CAS No.: 26639-00-9
CAS No.: 11042-30-1
CAS No.: 4377-76-8